molecular formula C10H13FN2O3S B13722678 3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide

3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide

Cat. No.: B13722678
M. Wt: 260.29 g/mol
InChI Key: OWEHTQPRMKGXQH-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methylsulfonyl group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation using reagents like methanesulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide core through an amidation reaction with appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can result in various substituted benzamides.

Scientific Research Applications

3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares similar functional groups but differs in the presence of a chlorine atom and an isopropyl group.

    4-Amino-3-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide: This compound has a similar structure but with different positions of the amino and fluorine groups.

Uniqueness

3-Amino-5-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups and their positions on the benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13FN2O3S

Molecular Weight

260.29 g/mol

IUPAC Name

3-amino-5-fluoro-N-(2-methylsulfonylethyl)benzamide

InChI

InChI=1S/C10H13FN2O3S/c1-17(15,16)3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)

InChI Key

OWEHTQPRMKGXQH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNC(=O)C1=CC(=CC(=C1)F)N

Origin of Product

United States

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